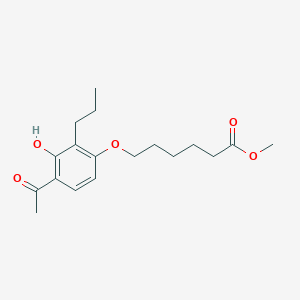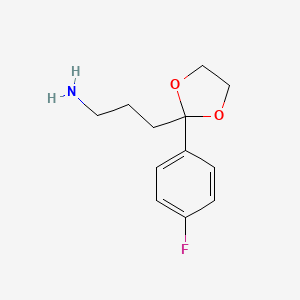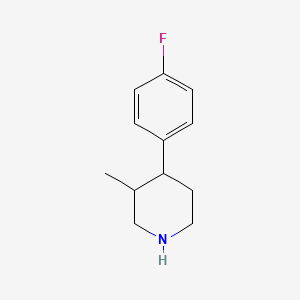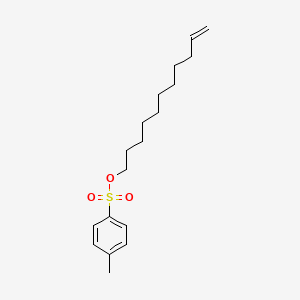
undec-10-en-1-yl 4-methylbenzene-1-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
undec-10-en-1-yl 4-methylbenzene-1-sulfonate is an organic compound that belongs to the class of sulfonates. It is derived from undecenyl alcohol and p-toluenesulfonic acid. This compound is known for its utility in various organic synthesis processes due to its reactivity and functional group compatibility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of undec-10-en-1-yl 4-methylbenzene-1-sulfonate typically involves the reaction of 10-undecen-1-ol with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
10-undecen-1-ol+p-toluenesulfonyl chloride→10-Undecenyl p-toluenesulfonate+HCl
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for large-scale operations. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize the conversion rate and minimize by-products.
化学反応の分析
Types of Reactions
undec-10-en-1-yl 4-methylbenzene-1-sulfonate undergoes several types of chemical reactions, including:
Nucleophilic Substitution (SN2): This is the most common reaction, where the sulfonate group acts as a leaving group, allowing nucleophiles to attack the carbon atom.
Oxidation: The double bond in the undecenyl chain can be oxidized to form epoxides or diols.
Reduction: The sulfonate group can be reduced to a sulfonamide under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include alkoxides, thiolates, and amines. The reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic Substitution: Produces ethers, thioethers, or amines depending on the nucleophile.
Oxidation: Yields epoxides or diols.
Reduction: Forms sulfonamides.
科学的研究の応用
undec-10-en-1-yl 4-methylbenzene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules. It is particularly useful in the preparation of polymers and surfactants.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals, including fragrances and flavors.
作用機序
The mechanism of action of undec-10-en-1-yl 4-methylbenzene-1-sulfonate primarily involves its role as a leaving group in nucleophilic substitution reactions. The sulfonate group stabilizes the transition state, facilitating the departure of the leaving group and the formation of the new bond. In biological systems, it can modify proteins and enzymes by reacting with nucleophilic amino acid residues, thereby altering their activity and function.
類似化合物との比較
Similar Compounds
p-Toluenesulfonic Acid: A strong organic acid used in similar nucleophilic substitution reactions.
Methyl p-toluenesulfonate: A smaller analog used in methylation reactions.
Ethyl p-toluenesulfonate: Used in ethylation reactions.
Uniqueness
undec-10-en-1-yl 4-methylbenzene-1-sulfonate is unique due to its long aliphatic chain with a terminal double bond, which provides additional reactivity and versatility in synthetic applications. This makes it particularly valuable in the synthesis of complex molecules and materials that require specific structural features.
特性
分子式 |
C18H28O3S |
|---|---|
分子量 |
324.5 g/mol |
IUPAC名 |
undec-10-enyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C18H28O3S/c1-3-4-5-6-7-8-9-10-11-16-21-22(19,20)18-14-12-17(2)13-15-18/h3,12-15H,1,4-11,16H2,2H3 |
InChIキー |
XIWBEXJOIRMPEK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCCCCCCCC=C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 9-chloro-1-(4,6-dimethoxy-2-methylpyrimidin-5-yl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-6-carboxylate](/img/structure/B8676626.png)
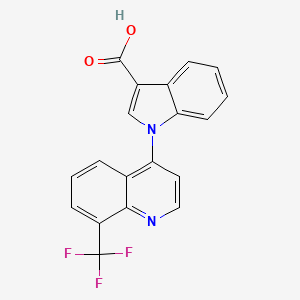
![N-[(4-iodophenyl)methylidene]hydroxylamine](/img/structure/B8676632.png)
![2H-Pyrrolo[2,3-b]pyridin-2-one, 6-chloro-3-(ethoxymethylene)-1,3-dihydro-](/img/structure/B8676639.png)
![Phosphonic acid, [(4-acetylphenyl)methyl]-, diethyl ester](/img/structure/B8676658.png)
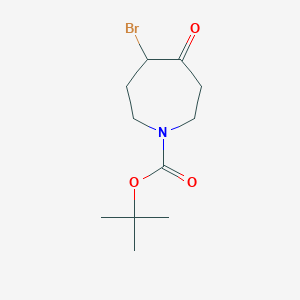
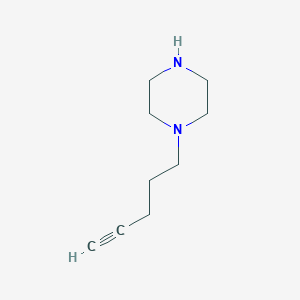
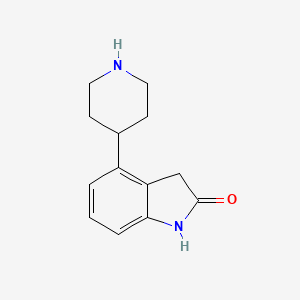
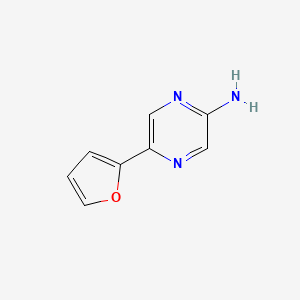
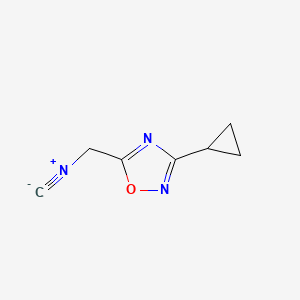
![3,3,6-Trimethyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B8676715.png)
